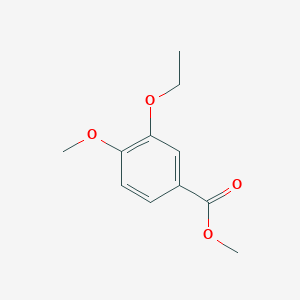

Methyl 3-ethoxy-4-methoxybenzoate

Übersicht

Beschreibung

“Methyl 3-ethoxy-4-methoxybenzoate” is a benzoate ester and a monomethoxybenzene . It is functionally related to a 4-methoxybenzoic acid .

Synthesis Analysis

The synthesis of “Methyl 3-ethoxy-4-methoxybenzoate” involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular structure of “Methyl 3-ethoxy-4-methoxybenzoate” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

“Methyl 3-ethoxy-4-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Physical And Chemical Properties Analysis

“Methyl 3-ethoxy-4-methoxybenzoate” has a molecular weight of 210.23 g/mol . It has a XLogP3 of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 210.08920892 g/mol . Its topological polar surface area is 44.8 Ų . It has 15 heavy atoms .Wissenschaftliche Forschungsanwendungen

Application Summary

“Methyl 3-ethoxy-4-methoxybenzoate” has been used in the field of crystallography to study its crystal structure .

Method of Application

The compound was synthesized and then allowed to crystallize. The crystal structure was then analyzed using X-ray diffraction .

Results

The crystal structure of “Methyl 3-ethoxy-4-methoxybenzoate” was successfully determined. The compound crystallizes in the triclinic system with a = 5.3644(9) Å, b = 11.1880(18) Å, c = 11.4159(18) Å, α = 66.378(2)°, β = 79.970(2)°, γ = 78.138(2)°, V = 611.11(17) Å3, Z = 2, Rgt(F) = 0.0430, wRref(F2) = 0.1260, T = 296(2) K .

Synthetic Chemistry

Application Summary

“Methyl 3-ethoxy-4-methoxybenzoate” is used as a starting material in the synthesis of other complex organic compounds .

Method of Application

The compound is typically reacted with other reagents under specific conditions to form the desired product .

Results

The reactions involving “Methyl 3-ethoxy-4-methoxybenzoate” have been successful, with the compound being converted into the desired products .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-ethoxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDOQKFPBWQJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-ethoxy-4-methoxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2367858.png)

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2367866.png)

![N-(2-ethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2367867.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)